20S Proteasome-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

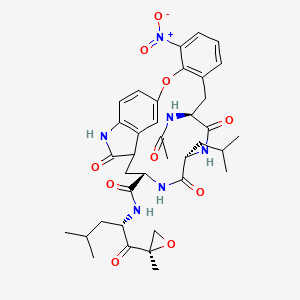

C37H46N6O10 |

|---|---|

Molecular Weight |

734.8 g/mol |

IUPAC Name |

(10S,13S,16S)-10-acetamido-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-13-(2-methylpropyl)-4-nitro-11,14,19-trioxo-2-oxa-12,15,20-triazatetracyclo[16.5.2.03,8.021,25]pentacosa-1(24),3(8),4,6,21(25),22-hexaene-16-carboxamide |

InChI |

InChI=1S/C37H46N6O10/c1-18(2)12-26(32(45)37(6)17-52-37)40-36(49)29-16-24-23-15-22(10-11-25(23)39-33(24)46)53-31-21(8-7-9-30(31)43(50)51)14-28(38-20(5)44)35(48)41-27(13-19(3)4)34(47)42-29/h7-11,15,18-19,24,26-29H,12-14,16-17H2,1-6H3,(H,38,44)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t24?,26-,27-,28-,29-,37+/m0/s1 |

InChI Key |

BBTUCHLYKAOHPN-VPQZXYSYSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CC2C3=C(C=CC(=C3)OC4=C(C[C@@H](C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]5(CO5)C |

Canonical SMILES |

CC(C)CC1C(=O)NC(CC2C3=C(C=CC(=C3)OC4=C(CC(C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)NC(CC(C)C)C(=O)C5(CO5)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 20S Proteasome Inhibitors: A Profile of a Putative Agent, 20S Proteasome-IN-5

Disclaimer: Information regarding a specific molecule designated "20S Proteasome-IN-5" is not available in the public domain as of this writing. This guide, therefore, outlines the established mechanism of action for the general class of 20S proteasome inhibitors, using "this compound" as a representative, hypothetical agent for illustrative purposes. The quantitative data and specific experimental protocols are presented as examples of how such a compound would be characterized.

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in eukaryotic cells.[1][2][3] This system is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins.[1][4] The 26S proteasome, the principal form in the cell, is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3][5][6] The 19S RP is responsible for recognizing, deubiquitinating, unfolding, and translocating ubiquitinated protein substrates into the 20S CP for degradation.[2][6] The 20S proteasome can also function independently of the 19S RP to degrade certain unstructured proteins.[7][8][9]

In cancer cells, which are characterized by high rates of protein synthesis and turnover, the proteasome is essential for survival.[1] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of key cellular signaling pathways, ultimately resulting in programmed cell death (apoptosis).[1][10] This makes the 20S proteasome a validated and important target for cancer therapy.[1][11] This guide details the mechanism of action of 20S proteasome inhibitors, exemplified by the hypothetical compound this compound.

Core Mechanism of Action of 20S Proteasome Inhibitors

The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings: two outer α-rings and two inner β-rings (α7β7β7α7).[3][7][8] The α-subunits form a gate that controls substrate entry into the proteolytic chamber.[12] The proteolytic activity resides within the inner β-rings, which contain three distinct catalytic sites:

-

β5 subunit: Chymotrypsin-like (CT-L) activity

-

β2 subunit: Trypsin-like (T-L) activity

-

β1 subunit: Caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity[5][10][12][13]

20S proteasome inhibitors function by binding to these active sites, thereby blocking the degradation of proteins.[1] Most inhibitors primarily target the chymotrypsin-like activity of the β5 subunit, as this is the rate-limiting step in protein degradation.[10] Inhibition can be either reversible or irreversible, depending on the chemical nature of the inhibitor.[14] The blockade of proteasomal activity leads to a cascade of cellular events culminating in apoptosis, particularly in malignant cells.[1][10]

Quantitative Profile of this compound (Hypothetical Data)

The potency and selectivity of a proteasome inhibitor are determined through various biochemical and cell-based assays. The following table summarizes hypothetical quantitative data for this compound.

| Parameter | Value (nM) | Assay Type | Description |

| IC50 (β5, CT-L) | 5 | Biochemical | Concentration required to inhibit 50% of the chymotrypsin-like activity of the purified 20S proteasome. |

| IC50 (β2, T-L) | 250 | Biochemical | Concentration required to inhibit 50% of the trypsin-like activity of the purified 20S proteasome. |

| IC50 (β1, C-L) | 1800 | Biochemical | Concentration required to inhibit 50% of the caspase-like activity of the purified 20S proteasome. |

| EC50 (MM.1S cells) | 15 | Cell-based | Concentration required to reduce the viability of multiple myeloma (MM.1S) cells by 50%. |

| EC50 (HCT116 cells) | 35 | Cell-based | Concentration required to reduce the viability of colon cancer (HCT116) cells by 50%. |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Key Signaling Pathways and Cellular Consequences

The inhibition of the 20S proteasome by a compound like this compound disrupts multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation.

Caption: Cellular consequences of 20S proteasome inhibition.

Experimental Protocols

Detailed methodologies are crucial for the characterization of a novel 20S proteasome inhibitor. Below are representative protocols for key experiments.

Biochemical Assay: In Vitro Proteasome Activity

This assay measures the direct inhibitory effect of a compound on the distinct proteolytic activities of the purified 20S proteasome.

Caption: Workflow for an in vitro proteasome activity assay.

Methodology:

-

Reagents: Purified human 20S proteasome, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and specific fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity).[6][15]

-

Procedure: a. A dilution series of this compound is prepared in a 96-well plate. b. Purified 20S proteasome is added to each well and incubated with the inhibitor for a predefined period (e.g., 15 minutes) at 37°C. c. The fluorogenic substrate is added to initiate the reaction. d. The plate is incubated at 37°C, protected from light. e. Fluorescence is measured at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 480 nm emission for AMC).[15][16]

-

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay: Cell Viability

This assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.

Methodology (using a luminescent-based assay like CellTiter-Glo®):

-

Cell Culture: Cancer cell lines (e.g., MM.1S, HCT116) are cultured in appropriate media and conditions.

-

Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. A dilution series of this compound is added to the cells. c. The plates are incubated for a specified duration (e.g., 72 hours). d. The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). e. After a brief incubation, luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is normalized to vehicle-treated control cells to determine the percentage of cell viability. EC50 values are calculated from the dose-response curve.

Cell-Based Assay: Accumulation of Ubiquitinated Proteins

This assay provides evidence of proteasome inhibition within the cellular context.

Caption: Logical flow from proteasome inhibition to apoptosis.

Methodology (Western Blot):

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 4-24 hours).

-

Lysate Preparation: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined (e.g., using a BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody that recognizes ubiquitin. c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). d. A chemiluminescent substrate is added, and the resulting signal is detected.

-

Analysis: An increase in high-molecular-weight smears or bands in the inhibitor-treated lanes compared to the control indicates the accumulation of polyubiquitinated proteins, confirming proteasome inhibition in the cells.

Conclusion

20S proteasome inhibitors represent a powerful class of therapeutic agents, particularly in oncology. A comprehensive understanding of their mechanism of action, facilitated by the experimental approaches detailed in this guide, is essential for the development of new and improved inhibitors like the hypothetical this compound. By characterizing its inhibitory profile, cellular effects, and impact on key signaling pathways, researchers can build a robust preclinical data package to support further drug development efforts. The continued exploration of proteasome biology and inhibition will undoubtedly lead to novel therapeutic strategies for a range of diseases.[1][11]

References

- 1. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]

- 2. Proteasome - Wikipedia [en.wikipedia.org]

- 3. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Proteolysis Mechanism of the Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Structural Analysis of 20S Proteasome Ortholog Protein Complexes by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibition mechanism of human 20S proteasomes enables next-generation inhibitor design | Semantic Scholar [semanticscholar.org]

- 12. Structural basis of human 20S proteasome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acceleration of Protein Degradation by 20S Proteasome-Binding Peptides Generated by In Vitro Artificial Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. caymanchem.com [caymanchem.com]

- 16. thomassci.com [thomassci.com]

An In-Depth Technical Guide to the 20S Proteasome and the Characterization of Its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 20S proteasome is the catalytic core of the proteasome system, a critical regulator of intracellular protein degradation. Unlike the 26S proteasome, the 20S proteasome can degrade proteins in an ATP- and ubiquitin-independent manner, primarily targeting unstructured or oxidized proteins.[1][2] This function positions the 20S proteasome as a key player in cellular homeostasis, particularly under conditions of oxidative stress, and makes it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the 20S proteasome's structure, function, and relevant signaling pathways. It further details a suite of experimental protocols for the characterization of 20S proteasome inhibitors, using the hypothetical molecule "20S Proteasome-IN-5" as a template for data presentation.

Introduction to the 20S Proteasome

The 20S proteasome is a 700 kDa cylindrical protein complex that forms the catalytic core of the larger 26S proteasome.[3][4] It is composed of 28 subunits arranged in four stacked heptameric rings, forming an α₇β₇β₇α₇ structure.[3][5] The outer α-rings act as a gate, regulating the entry of substrate proteins into the proteolytic chamber housed within the inner β-rings.[5][6]

Catalytic Activities

The proteolytic activity of the 20S proteasome resides in three distinct β-subunits within each of the two β-rings:

-

β1 (Caspase-like activity): Cleaves after acidic residues.[7][8]

-

β2 (Trypsin-like activity): Cleaves after basic residues.[7][8]

-

β5 (Chymotrypsin-like activity): Cleaves after hydrophobic residues.[7][8]

These three activities collectively enable the 20S proteasome to degrade a wide range of protein substrates into small peptides.[3] The catalytic mechanism involves an N-terminal threonine residue in each active β-subunit acting as the nucleophile.[7][9]

Substrate Recognition and Degradation

The 20S proteasome preferentially degrades proteins that are in a partially unfolded or disordered state.[1][10] This includes intrinsically disordered proteins (IDPs) and proteins damaged by oxidative stress.[11][12] Substrate recognition is thought to involve the hydrophobic patches exposed on these unfolded proteins, which interact with the α-rings of the 20S proteasome, triggering gate opening and translocation into the catalytic chamber.[12][13] This degradation pathway is independent of ubiquitination and ATP hydrolysis, distinguishing it from the canonical 26S proteasome pathway.[1][14]

Signaling Pathways and Biological Roles

The 20S proteasome is implicated in a variety of cellular processes and signaling pathways.

Oxidative Stress Response

Under conditions of oxidative stress, the 26S proteasome can dissociate, leading to an increase in the pool of free 20S proteasomes.[11][15] The 20S proteasome is relatively resistant to oxidative damage and plays a crucial role in clearing oxidized proteins, thereby mitigating cellular damage.[12][15] Upregulation of 20S proteasome subunits is mediated by the transcription factor Nrf2, a master regulator of the oxidative stress response.[11]

Regulation of Signaling Proteins

The 20S proteasome can also regulate the levels of key signaling proteins, many of which are intrinsically disordered. This includes tumor suppressors like p53 and cell cycle regulators.[10] By selectively degrading these proteins, the 20S proteasome can influence critical cellular decisions, such as cell cycle progression and apoptosis.

Quantitative Data for a Hypothetical Inhibitor: this compound

The following tables summarize hypothetical data for the characterization of a novel 20S proteasome inhibitor, "this compound".

Table 1: In Vitro Inhibition of 20S Proteasome Catalytic Activities

| Catalytic Activity | Substrate | IC₅₀ (nM) for this compound |

| Chymotrypsin-like | Suc-LLVY-AMC | 50 |

| Trypsin-like | Boc-LRR-AMC | > 10,000 |

| Caspase-like | Ac-DEVD-AMC | > 10,000 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay | IC₅₀ (µM) for this compound |

| HeLa | MTT Cell Viability (72h) | 5.2 |

| Jurkat | MTT Cell Viability (72h) | 2.8 |

| HeLa | Caspase-3/7 Activation (24h) | 1.5 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize a 20S proteasome inhibitor.

In-Solution Proteasome Activity Assay[16][17]

This assay measures the activity of the 20S proteasome by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Purified 20S proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

-

Fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 96-well plate, add the test inhibitor dilutions.

-

Add purified 20S proteasome to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence kinetics over time (e.g., every 5 minutes for 30-60 minutes) using a plate reader (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[16]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

In-Gel Peptidase Activity Assay[16][19]

This assay allows for the separation of different proteasome complexes by native gel electrophoresis and subsequent visualization of their activity.

Materials:

-

Cell or tissue lysates

-

Native polyacrylamide gel

-

Running buffer (e.g., Tris-glycine)

-

Developing buffer (Assay buffer containing a fluorogenic substrate and ATP if analyzing 26S proteasome)

-

UV transilluminator

Procedure:

-

Separate the protein lysates on a native polyacrylamide gel.

-

After electrophoresis, incubate the gel in the developing buffer for 15-30 minutes at 37°C.

-

Visualize the fluorescent bands under a UV transilluminator. The bands correspond to the active proteasome complexes.

-

To test an inhibitor, pre-incubate the lysate with the inhibitor before loading it onto the gel.

MTT Cell Viability Assay[20][21][22]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells in culture

-

96-well clear tissue culture plate

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[17]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caspase Activity Assay[23][24]

This assay measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.

Materials:

-

Cells treated with the test inhibitor

-

Lysis buffer

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Lyse the treated cells and collect the supernatant.

-

In a 96-well plate, add the cell lysate.

-

Add the fluorogenic caspase substrate to each well.

-

Incubate at 37°C and measure the fluorescence over time.[18]

-

The increase in fluorescence corresponds to caspase activity.

Cycloheximide Chase Assay[25][26][27]

This assay is used to determine the half-life of a specific protein by inhibiting new protein synthesis and observing its degradation over time.

Materials:

-

Cells in culture

-

Cycloheximide (CHX), a protein synthesis inhibitor

-

Lysis buffer

-

Antibodies against the protein of interest and a loading control (e.g., actin)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with the test inhibitor for a defined period.

-

Add cycloheximide to the culture medium to block protein synthesis.

-

Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and perform a Western blot using antibodies against the target protein and a loading control.

-

Quantify the band intensities and plot the relative protein level against time to determine the protein's half-life.[19][20]

Conclusion

The 20S proteasome represents a fundamental component of the cellular protein quality control system, with distinct functions that are particularly relevant in the context of stress and disease. A thorough understanding of its biology is paramount for the development of novel therapeutics. The experimental framework provided in this guide offers a robust approach to the characterization of 20S proteasome inhibitors, enabling the detailed elucidation of their potency, selectivity, and mechanism of action. While "this compound" is a hypothetical compound, the presented data and protocols serve as a practical template for the evaluation of any novel agent targeting this critical enzyme.

References

- 1. Regulating the 20S Proteasome Ubiquitin-Independent Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and functions of the 20S and 26S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, Function, and Allosteric Regulation of the 20S Proteasome by the 11S/PA28 Family of Proteasome Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. The catalytic sites of 20S proteasomes and their role in subunit maturation: a mutational and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Functional regulation of proteins by 20S proteasome proteolytic processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Degradation of oxidized proteins by the proteasome: Distinguishing between the 20S, 26S, and immunoproteasome proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Insights into Substrate Recognition and Processing by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Oxidative Stress-Mediated Regulation of Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. raybiotech.com [raybiotech.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. jove.com [jove.com]

- 19. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The 20S Proteasome Inhibitor Bortezomib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. Its inhibition has emerged as a key therapeutic strategy, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Bortezomib, a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1] This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with or exploring the therapeutic potential of 20S proteasome inhibitors.

Chemical Structure and Properties of Bortezomib

Bortezomib is a dipeptide boronic acid derivative.[2][3][4][5][6][7] Its structure can be described as Pyz-Phe-boroLeu, representing pyrazinoic acid, phenylalanine, and a leucine analog with a boronic acid replacing the carboxylic acid.[8] The boron atom in Bortezomib is crucial for its mechanism of action, as it reversibly binds to the catalytic site of the 26S proteasome with high affinity and specificity.[6][8][9]

Table 1: Chemical and Physical Properties of Bortezomib

| Property | Value | Reference |

| IUPAC Name | [(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | [2][10] |

| Synonyms | PS-341, Velcade, LDP-341, MG-341, MLN341 | [11][12][13] |

| CAS Number | 179324-69-7 | [2][11][12][14] |

| Molecular Formula | C₁₉H₂₅BN₄O₄ | [2][11][12][14] |

| Molecular Weight | 384.24 g/mol | [8][10][11][13][14] |

| Appearance | White to off-white crystalline powder | [2][10][15] |

| Melting Point | 122-124 °C | [5][16] |

| pKa | 8.8 ± 0.2 | [17] |

| Solubility | ||

| Water (pH 2-6.5) | 3.3 to 3.8 mg/mL (as monomeric boronic acid) | [2][14] |

| Water (equilibrium) | 0.59 ± 0.07 mg/mL | [17] |

| Normal Saline | 0.52 ± 0.11 mg/mL | [17] |

| DMSO | ~20 mg/mL | [4][12] |

| Dimethylformamide (DMF) | ~20 mg/mL | [4][12] |

| Ethanol | Soluble | [5] |

| Methanol | Soluble | [5][15] |

| SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C2=CN=CC=N2 | [12][18] |

| Stability | Reconstituted solution (1 mg/mL in 0.9% NaCl) is stable for up to 8 days at 28°C and 10 days at 4°C when protected from light and stored in the original vial. | [19] |

| Reconstituted solution (2.5 mg/mL in 0.9% NaCl) is stable for up to 21 days at 4°C or 23°C. | [20] |

Biological Activity and Mechanism of Action

Bortezomib is a potent and reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome, with a Ki value of 0.6 nM.[5][21] It also inhibits the caspase-like and trypsin-like activities at higher concentrations.[9] By inhibiting the proteasome, Bortezomib disrupts the degradation of numerous intracellular proteins, leading to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.[2][13][17]

Signaling Pathways Affected by Bortezomib

The inhibition of the proteasome by Bortezomib perturbs several critical signaling pathways, including the NF-κB and the Unfolded Protein Response (UPR) pathways.

-

NF-κB Signaling Pathway: In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Bortezomib inhibits the degradation of IκBα, the natural inhibitor of NF-κB, thereby preventing NF-κB translocation to the nucleus and the transcription of its target genes.[16] However, in some multiple myeloma cells, Bortezomib has been shown to induce NF-κB activation.[3]

-

Unfolded Protein Response (UPR): Multiple myeloma cells are characterized by high levels of immunoglobulin production, which places a significant load on the endoplasmic reticulum (ER). By inhibiting the proteasome, Bortezomib leads to the accumulation of misfolded proteins in the ER, triggering the UPR.[2][12] While the initial UPR is a pro-survival response, sustained ER stress leads to the activation of pro-apoptotic pathways, contributing to the cytotoxic effects of Bortezomib in myeloma cells.[12][22]

Caption: Signaling pathways affected by Bortezomib.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of proteasome inhibitors like Bortezomib.

20S Proteasome Inhibition Assay (Ki Determination)

This protocol describes a fluorescence-based assay to determine the inhibition constant (Ki) of a compound for the chymotrypsin-like activity of the 20S proteasome.[23]

Materials:

-

Purified human 20S proteasome (e.g., from human erythrocytes)

-

Fluorogenic proteasome substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

Assay buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.8

-

Bortezomib stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of Bortezomib in DMSO.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Purified 20S proteasome (final concentration ~0.25 nM)

-

Bortezomib at various concentrations (or DMSO for control)

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 10 µM.

-

Immediately begin monitoring the fluorescence intensity at 37°C every minute for at least 30 minutes.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot for the control (no inhibitor).

-

Calculate the steady-state reaction velocity (vs) for each inhibitor concentration.

-

Determine the Ki value by fitting the fractional velocity (vs/v₀) versus inhibitor concentration data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol outlines a method to assess the effect of Bortezomib on the viability of cancer cells, such as multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell line (e.g., RPMI 8226, U266)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bortezomib stock solution (in DMSO)

-

96-well clear or white microplates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution, OR CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Microplate reader (absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo)

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and allow them to attach or stabilize for 24 hours.[4]

-

Treat the cells with various concentrations of Bortezomib (and a DMSO vehicle control) for 48 hours.[4][24]

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

-

Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the Bortezomib concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with Bortezomib.

Materials:

-

Cancer cell line

-

Complete culture medium

-

Bortezomib stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Bortezomib at the desired concentrations for the desired time (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Experimental Workflow for Proteasome Inhibitor Evaluation

The development and evaluation of a novel proteasome inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: A typical experimental workflow for the evaluation of a novel proteasome inhibitor.

Conclusion

Bortezomib has revolutionized the treatment of multiple myeloma and serves as a paradigm for the successful therapeutic targeting of the 20S proteasome. This technical guide has provided a detailed overview of its chemical properties, biological activities, and the experimental methodologies used for its characterization. A thorough understanding of these aspects is crucial for the continued development of novel proteasome inhibitors and for optimizing their clinical application. The provided protocols and workflow diagrams are intended to be valuable resources for researchers in this dynamic and impactful field of drug discovery.

References

- 1. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

- 7. Analysing properties of proteasome inhibitors using kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bortezomib-Resistant NF-κB Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

- 15. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. researchgate.net [researchgate.net]

- 19. bccancer.bc.ca [bccancer.bc.ca]

- 20. researchgate.net [researchgate.net]

- 21. Bortezomib-mediated downregulation of S-phase kinase protein-2 (SKP2) causes apoptotic cell death in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. avmajournals.avma.org [avmajournals.avma.org]

An In-Depth Technical Guide to the Target Binding Site of Covalent Inhibitors on the 20S Proteasome

Disclaimer: No specific public domain information is available for a compound designated "20S Proteasome-IN-5." This technical guide will, therefore, focus on the well-characterized binding of a representative covalent inhibitor, Bortezomib, to the human 20S proteasome, which is illustrative of a common mechanism for this class of inhibitors.

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a primary pathway for regulated protein degradation in eukaryotic cells. Its proper functioning is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The 20S proteasome is a validated therapeutic target, and its inhibition has proven to be an effective strategy in treating certain malignancies. This guide provides a detailed overview of the binding of covalent inhibitors to the 20S proteasome, with a focus on the mechanism of action, experimental protocols for characterization, and the downstream effects on cellular signaling.

The 20S Proteasome: Structure and Active Sites

The 20S proteasome is a 700 kDa cylindrical complex composed of 28 subunits arranged in four stacked heptameric rings, forming an α₇β₇β₇α₇ structure. The two outer α-rings act as a gate, regulating the entry of substrate proteins into the proteolytic chamber. The two inner β-rings house the catalytically active sites. In the constitutive human proteasome, three of the seven β-subunits are proteolytically active:

-

β5 (PSMB5): Exhibits chymotrypsin-like (CT-L) activity, cleaving after large hydrophobic residues.

-

β2 (PSMB7): Possesses trypsin-like (T-L) activity, cleaving after basic residues.

-

β1 (PSMB6): Displays caspase-like (C-L) or post-glutamyl peptide hydrolyzing (PGPH) activity, cleaving after acidic residues.

The catalytic mechanism of these subunits relies on an N-terminal threonine (Thr1) residue, which acts as the primary nucleophile in the hydrolysis of peptide bonds. This Thr1 residue is the key target for many covalent proteasome inhibitors.

Mechanism of Covalent Inhibition: The Case of Bortezomib

Bortezomib is a dipeptide boronate that reversibly inhibits the 20S proteasome, with a primary preference for the β5 subunit. Its mechanism of action exemplifies a common strategy for covalent proteasome inhibitors.

The boron atom in Bortezomib is electrophilic and is attacked by the hydroxyl group of the N-terminal threonine (Thr1) in the active site of the β5 subunit. This nucleophilic attack results in the formation of a stable, yet reversible, covalent bond, forming a tetrahedral boronate intermediate with the Thr1 residue. This covalent adduct effectively blocks the active site, preventing the binding and degradation of substrate proteins.

Quantitative Data: Inhibitor Potency

The potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the cell line and assay conditions. The following table summarizes representative IC50 values for Bortezomib and a second-generation irreversible inhibitor, Carfilzomib, against the different catalytic subunits of the 20S proteasome.

| Inhibitor | Target Subunit | IC50 (nM) | Notes |

| Bortezomib | β5 (CT-L) | 3.1 - 13.5[1] | Reversible inhibitor, primary target. |

| β1 (C-L) | ~300 - 700 | Lower affinity. | |

| β2 (T-L) | ~3000 | Lowest affinity. | |

| Carfilzomib | β5 (CT-L) | 5.3 - 21.8[1][2] | Irreversible inhibitor.[1] |

| β1 (C-L) | ~618[2] | Moderate potency.[2] | |

| β2 (T-L) | ~379[2] | Moderate potency.[2] |

Experimental Protocols

20S Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Principle: The substrate, Suc-LLVY-AMC, is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome activity.

Materials:

-

Purified 20S proteasome

-

Proteasome inhibitor (e.g., Bortezomib)

-

Substrate: Suc-LLVY-AMC (stock in DMSO)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460-480 nm)

Procedure:

-

Prepare serial dilutions of the proteasome inhibitor in Assay Buffer.

-

In the wells of the 96-well plate, add the purified 20S proteasome (e.g., 0.2 µg per well) and the different concentrations of the inhibitor.[3] Include a no-inhibitor control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

-

Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock in pre-warmed Assay Buffer to a final concentration of 100-200 µM.[4]

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography of 20S Proteasome-Inhibitor Complex

This technique provides high-resolution structural information on the binding of an inhibitor to the proteasome.

Principle: A highly purified and concentrated solution of the proteasome-inhibitor complex is induced to form a crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the complex.

Procedure Outline:

-

Protein Purification: Purify human 20S proteasome to high homogeneity (e.g., from HeLa cells).[5]

-

Complex Formation: Incubate the purified 20S proteasome with an excess of the covalent inhibitor to ensure complete binding.

-

Crystallization:

-

Use the sitting-drop vapor diffusion method.[5]

-

Mix the proteasome-inhibitor complex (at ~7.5 mg/mL) with a crystallization buffer.[5] A typical buffer might contain polyethylene glycol (PEG) and a salt at a specific pH.

-

Incubate the crystallization trays at a controlled temperature (e.g., 18°C).[5]

-

-

Crystal Soaking (for pre-formed crystals):

-

Transfer existing human 20S proteasome crystals to a stabilization buffer.

-

Soak the crystals in a solution containing the inhibitor (e.g., 2.5-5 mM) for over 12 hours.[5]

-

-

Cryo-protection and Data Collection:

-

Transfer the crystal to a cryo-protectant solution (e.g., reservoir solution with added glycerol or ethylene glycol) to prevent ice crystal formation upon freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

Mount the frozen crystal in an X-ray diffractometer and collect diffraction data.

-

-

Structure Determination: Process the diffraction data and solve the three-dimensional structure of the complex.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is another powerful technique for determining the high-resolution structure of protein complexes in a near-native state.

Principle: A thin film of the purified proteasome-inhibitor complex solution is rapidly frozen in liquid ethane, trapping the particles in random orientations in a layer of vitreous ice. A transmission electron microscope is then used to acquire a large number of images of these particles, which are computationally processed to reconstruct a 3D model.

Procedure Outline:

-

Sample Preparation:

-

Purify the 20S proteasome-inhibitor complex to high homogeneity.

-

Apply a small volume (2-3 µL) of the sample at an appropriate concentration (e.g., 0.1 mg/mL) to an EM grid.[6]

-

Blot away excess liquid to create a thin film.

-

Plunge-freeze the grid into liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Load the frozen grid into a cryo-electron microscope.

-

Collect a large dataset of high-resolution images of the particles.

-

-

Image Processing and 3D Reconstruction:

-

Select individual particle images from the micrographs.

-

Align and classify the particle images.

-

Reconstruct a 3D density map of the proteasome-inhibitor complex.

-

-

Model Building and Refinement: Build an atomic model into the 3D density map.

Downstream Signaling Pathway: Inhibition of NF-κB Activation

Proteasome inhibition has significant effects on various cellular signaling pathways. One of the most well-characterized is the inhibition of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In this pathway, the transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by cytokines), IκB is phosphorylated and then ubiquitinated, which targets it for degradation by the 26S proteasome. The degradation of IκB unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.[6][7]

By inhibiting the proteasome, covalent inhibitors like Bortezomib prevent the degradation of IκB.[7] This leads to the accumulation of IκB in the cytoplasm, which keeps NF-κB in its inactive state, thereby blocking the downstream transcriptional activation.[7]

Conclusion

The 20S proteasome is a critical regulator of cellular function, and its inhibition by covalent modifiers represents a powerful therapeutic strategy. Understanding the precise binding interactions, as revealed by techniques like X-ray crystallography and cryo-EM, is essential for the rational design of new and more specific inhibitors. The detailed experimental protocols provided in this guide offer a framework for the characterization of such compounds, from determining their potency to elucidating their impact on key cellular signaling pathways. While the specific compound "this compound" remains unidentified, the principles and methodologies described herein are broadly applicable to the study of covalent proteasome inhibitors and their interaction with this vital cellular machine.

References

- 1. Anti-leukemic activity of bortezomib and carfilzomib on B-cell precursor ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition mechanism of human 20S proteasomes enables next-generation inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ubpbio.com [ubpbio.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Technical Guide to the Investigation of 20S Proteasome Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary literature searches did not yield specific information for a compound designated "20S Proteasome-IN-5." Consequently, this document serves as an in-depth technical guide to the study of the 20S proteasome as a therapeutic target and provides a framework for the investigation of novel inhibitors, using established compounds as examples.

The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for the degradation of the majority of intracellular proteins.[1] This system plays a vital role in maintaining cellular homeostasis by regulating processes such as the cell cycle, gene expression, and responses to oxidative stress.[2][3] Given its central role, the proteasome, and specifically its 20S core particle, has emerged as a significant target for therapeutic intervention, particularly in oncology.[4][5]

Quantitative Data on 20S Proteasome Inhibitors

The inhibitory activity of compounds against the 20S proteasome is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several well-characterized proteasome inhibitors against the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is a primary target for many inhibitors.[6][7][8]

| Compound | Target Subunit(s) | IC50 (nM) for Chymotrypsin-Like Activity | Reversibility |

| Bortezomib | β5, β5i, β1 | 0.5 - 10 | Reversible |

| Carfilzomib | β5, β5i | < 10 | Irreversible |

| MG132 | β5, β1, β2 | 100 - 400 | Reversible |

| Epoxomicin | β5, β2, β1 | ~50 | Irreversible |

| Lactacystin | β5 | ~200 | Irreversible |

Note: IC50 values can vary depending on the assay conditions, source of the proteasome (e.g., purified, in cell lysate), and the specific substrate used.[6][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 20S proteasome inhibition. Below are protocols for key experiments in the study of novel inhibitors.

1. In Vitro 20S Proteasome Activity Assay

This protocol describes a common method to measure the chymotrypsin-like activity of the purified 20S proteasome or proteasome in cell lysates using a fluorogenic substrate.[9][10]

Materials:

-

Purified 20S proteasome or cell lysate containing active proteasomes.

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA.

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO.

-

Test Inhibitor: Stock solution in a suitable solvent (e.g., DMSO).

-

Positive Control Inhibitor: e.g., MG132.

-

96-well or 384-well black microplates.

-

Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the fluorogenic substrate and inhibitors in Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer to bring the final volume to 100 µL.

-

10 µL of various concentrations of the test inhibitor or control.

-

10 µL of purified 20S proteasome or cell lysate.

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

-

Initiate Reaction: Add 10 µL of the fluorogenic substrate (final concentration typically 10-100 µM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates to a vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Cell-Based Proteasome Inhibition Assay

This protocol assesses the ability of an inhibitor to penetrate cells and inhibit the proteasome in a cellular context.[6][11]

Materials:

-

Cancer cell line (e.g., RPMI 8226, HEK 293).

-

Cell culture medium and supplements.

-

Test inhibitor.

-

Lysis Buffer: (e.g., RIPA buffer).

-

Proteasome activity assay reagents (as described in the in vitro protocol).

-

Protein concentration assay kit (e.g., BCA assay).

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1-4 hours). Include a vehicle control.

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Add cold Lysis Buffer to each well and incubate on ice for 10-20 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

Proteasome Activity Measurement: Perform the in vitro proteasome activity assay as described above, using equal amounts of total protein from each cell lysate.

-

Data Analysis: Normalize the proteasome activity to the vehicle-treated cells and calculate the IC50 value for cellular proteasome inhibition.

Visualizations of Pathways and Workflows

Ubiquitin-Proteasome System Signaling Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, leading to protein degradation by the 26S proteasome, which contains the 20S catalytic core.[2][12]

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow for Screening 20S Proteasome Inhibitors

This diagram outlines a typical workflow for the discovery and characterization of novel 20S proteasome inhibitors.[13]

Caption: A typical workflow for the screening and development of 20S proteasome inhibitors.

References

- 1. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thomassci.com [thomassci.com]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 11. Image-based screening for the identification of novel proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 13. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Activity of 20S Proteasome Inhibitors

Disclaimer: Initial searches for a specific compound designated "20S Proteasome-IN-5" did not yield any publicly available information. This suggests that the compound may be proprietary, in early-stage development and not yet published, or potentially a misnomer. In lieu of specific data for "this compound," this guide provides a comprehensive overview of the in vitro activity of 20S proteasome inhibitors, designed for researchers, scientists, and drug development professionals. The principles, protocols, and data presentation formats are directly applicable to the evaluation of any novel 20S proteasome inhibitor.

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system and represents a crucial target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2][3][4] Its primary function is the degradation of unneeded or damaged proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and responses to oxidative stress.[1][2][3][4] The 20S proteasome is a cylindrical complex composed of four stacked rings of subunits, with the proteolytic active sites located within the central chamber.[1][3][4][5] These active sites exhibit three distinct types of peptidase activity: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[3][4][6]

Quantitative Data on 20S Proteasome Inhibitors

The in vitro activity of 20S proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against the different catalytic activities of the proteasome. Below is a table summarizing representative data for well-characterized proteasome inhibitors.

| Compound | Target Activity | IC50 (nM) | Ki (nM) | Notes |

| Bortezomib | Chymotrypsin-like (β5) | 0.6 - 10 | 0.6 | Reversible inhibitor, FDA-approved for multiple myeloma.[6] |

| Caspase-like (β1) | 3000 - 4500 | - | ||

| Trypsin-like (β2) | >10000 | - | ||

| Carfilzomib | Chymotrypsin-like (β5) | 5 - 6 | - | Irreversible inhibitor, FDA-approved for multiple myeloma.[6] |

| Caspase-like (β1) | >1000 | - | ||

| Trypsin-like (β2) | >1000 | - | ||

| Epoxomicin | Chymotrypsin-like (β5) | ~10 | - | Natural product, irreversible inhibitor. |

| MG132 | Chymotrypsin-like (β5) | 100 - 200 | - | Reversible aldehyde inhibitor. |

Experimental Protocols

A fundamental method for assessing the in vitro activity of a 20S proteasome inhibitor is a fluorogenic peptide substrate assay. This assay measures the cleavage of a specific peptide linked to a fluorescent reporter.

Protocol: In Vitro 20S Proteasome Activity Assay

-

Materials:

-

Purified human 20S proteasome (commercially available).

-

Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM 2-mercaptoethanol.

-

Fluorogenic Substrate:

-

For Chymotrypsin-like activity: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

-

For Trypsin-like activity: Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC).

-

For Caspase-like activity: Z-LLE-AMC (Z-Leu-Leu-Glu-AMC).

-

-

Test Inhibitor (e.g., "this compound") dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC).

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.

-

In a 96-well plate, add the diluted inhibitor or DMSO control.

-

Add purified 20S proteasome to each well to a final concentration of, for example, 0.5 nM.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

-

Initiate the reaction by adding the fluorogenic substrate to each well (e.g., to a final concentration of 20-100 µM).

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes). The rate of increase in fluorescence is proportional to the proteasome activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Diagram 1: Experimental Workflow for In Vitro Evaluation of a 20S Proteasome Inhibitor

Caption: Workflow for determining the IC50 of a 20S proteasome inhibitor.

Diagram 2: The Ubiquitin-Proteasome System and the Role of the 20S Proteasome

Caption: Overview of the ubiquitin-dependent and -independent proteasome pathways.

References

- 1. Proteasome - Wikipedia [en.wikipedia.org]

- 2. The 20S as a stand-alone proteasome in cells can degrade the ubiquitin tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the proteasome: Structure and function | Abcam [abcam.com]

- 5. PSMB5 proteasome 20S subunit beta 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. lifesensors.com [lifesensors.com]

20S Proteasome-IN-5: A Technical Guide for a Novel Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 20S Proteasome as a Therapeutic Target

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a critical cellular machinery responsible for protein degradation and maintaining cellular homeostasis.[1][2][3][4] Unlike the 26S proteasome, which primarily degrades ubiquitin-tagged proteins, the 20S proteasome can degrade proteins in a ubiquitin- and ATP-independent manner.[2][3] Its substrates are often intrinsically disordered proteins (IDPs) or proteins that have become unfolded due to oxidative stress or mutations.[1][2][5] The 20S proteasome is composed of 28 subunits arranged in four stacked heptameric rings, forming a barrel-shaped structure.[1][6][7] The inner two rings are composed of β-subunits that harbor the proteolytic active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[1][7][8]

Dysregulation of proteasome function is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[8] While several inhibitors of the 26S proteasome are clinically approved, there is growing interest in developing specific inhibitors of the 20S proteasome to selectively modulate its unique substrate degradation profile. This guide provides a comprehensive overview of a novel, hypothetical research compound, 20S Proteasome-IN-5 , as a potential tool for studying the biological roles of the 20S proteasome.

Hypothetical Profile of this compound

This compound is a fictional, potent, and selective, cell-permeable inhibitor of the 20S proteasome. Its proposed mechanism of action is the non-covalent and reversible inhibition of the chymotrypsin-like activity of the β5 subunit.

Quantitative Data (Hypothetical)

The following tables summarize the hypothetical in vitro and cell-based activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| Human 20S Proteasome (β5) | 15 | Fluorogenic Peptide Substrate |

| Human 20S Proteasome (β1) | >10,000 | Fluorogenic Peptide Substrate |

| Human 20S Proteasome (β2) | >10,000 | Fluorogenic Peptide Substrate |

| Human 26S Proteasome (β5) | 50 | Fluorogenic Peptide Substrate |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) (72h) | Apoptosis Induction (EC50, µM) |

| HCT116 (Colon Carcinoma) | 0.5 | 0.8 |

| K562 (Leukemia) | 0.2 | 0.3 |

| PC-3 (Prostate Cancer) | 1.2 | 1.5 |

Table 3: Hypothetical Pharmacokinetic Properties of this compound

| Property | Value |

| Aqueous Solubility (pH 7.4) | 50 µM |

| Caco-2 Permeability (Papp, A-B) | 15 x 10⁻⁶ cm/s |

| Plasma Protein Binding (Human) | 95% |

| Microsomal Stability (Human Liver) | t½ = 60 min |

Experimental Protocols

In Vitro 20S Proteasome Activity Assay

This protocol describes how to measure the inhibitory activity of this compound on purified human 20S proteasome.

Materials:

-

Purified Human 20S Proteasome

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5

-

Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)

-

This compound

-

DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in DMSO to create a concentration gradient.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 25 µL of 0.5 nM purified human 20S proteasome in assay buffer to each well.

-

Incubate for 30 minutes at 37°C.

-

Add 25 µL of 20 µM Suc-LLVY-AMC in assay buffer to initiate the reaction.

-

Monitor the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a four-parameter logistic equation.

Western Blot Analysis of p53 Accumulation

This protocol details the detection of the accumulation of the tumor suppressor p53, a known substrate of the 20S proteasome, in cells treated with this compound.[2]

Materials:

-

HCT116 cells

-

DMEM media with 10% FBS

-

This compound

-

DMSO

-

RIPA Lysis Buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p53, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HCT116 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p53 and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p53 levels to β-actin.

Signaling Pathways and Experimental Workflows

Caption: The Ubiquitin-Proteasome System.

Caption: Inhibition of p53 degradation by this compound.

Caption: Workflow for characterizing a novel 20S proteasome inhibitor.

Conclusion and Future Directions

This compound represents a hypothetical, valuable research tool for elucidating the specific roles of the 20S proteasome in health and disease. Its selectivity for the β5 subunit allows for the targeted investigation of chymotrypsin-like activity in various cellular processes. Future studies with such a compound would focus on identifying novel substrates of the 20S proteasome, exploring its therapeutic potential in different cancer models, and investigating its effects on the degradation of aggregation-prone proteins in models of neurodegenerative diseases. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to begin characterizing this and other novel 20S proteasome inhibitors.

References

- 1. The Contribution of the 20S Proteasome to Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional regulation of proteins by 20S proteasome proteolytic processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The physiological role of the free 20S proteasome under review [redoxoma.iq.usp.br]

- 4. Assembly of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic identification of 20S proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome - Wikipedia [en.wikipedia.org]

- 7. Functional 20S Proteasomes in Retroviruses: Evidence in Favor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Novel 20S Proteasome Inhibitors: A Focus on Bortezomib as a Model Compound

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of 20S proteasome inhibitors. While the initial focus was on the novel inhibitor 20S Proteasome-IN-5, a lack of specific public data on this compound necessitates a shift to a well-characterized and clinically relevant model: Bortezomib. The principles, experimental methodologies, and signaling pathway analyses detailed herein are broadly applicable to the investigation and characterization of new chemical entities targeting the 20S proteasome.

Introduction to the 20S Proteasome as a Therapeutic Target

The 20S proteasome is the catalytic core of the 26S proteasome, a crucial component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] The 20S proteasome is a cylindrical complex composed of four stacked heptameric rings, with the proteolytic active sites located within the central chamber.[1][3][4] These active sites exhibit three distinct types of proteolytic activity: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[5][6]

By inhibiting the 20S proteasome, the degradation of ubiquitinated proteins is blocked, leading to their accumulation.[7] This disruption of protein homeostasis can induce cellular stress, cell cycle arrest, and ultimately apoptosis, making the 20S proteasome an attractive target for cancer therapy.[8][9][10] Bortezomib, a potent and reversible inhibitor of the chymotrypsin-like activity of the 20S proteasome, was the first-in-class proteasome inhibitor to receive clinical approval for the treatment of multiple myeloma and mantle cell lymphoma.[7][11]

Quantitative Data on Proteasome Inhibitors

The following tables summarize key quantitative data for Bortezomib, which serves as a benchmark for the evaluation of novel 20S proteasome inhibitors.

| Parameter | Value | Reference |

| Target | 20S Proteasome (β5 subunit) | [12] |

| Mechanism of Action | Reversible inhibitor | [11] |

| Ki | 0.6 nM | [13] |

| IC50 (purified 20S proteasome) | 8.1 ± 0.8 nM | [14] |

Table 1: Biochemical Potency of Bortezomib

| Cell Line | Assay Type | IC50 / GI50 | Reference |

| PC-3 (Prostate Cancer) | Growth Inhibition (GI50) | 7 nM (average across NCI-60 panel) | [13] |

| Multiple Myeloma Cell Lines | Cell Viability | Nanomolar range | [10] |

| Jurkat T cells | Apoptosis Induction | 10 mM (for significant effect) | [15] |

| HAP1 | Cell Viability | Sub-lethal concentrations show recovery | [16] |

Table 2: Cellular Potency of Bortezomib

Key Experimental Protocols

Proteasome Activity Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of the 20S proteasome.

Principle: A fluorogenic peptide substrate specific for one of the proteasome's activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is incubated with a source of proteasomes (purified 20S proteasome or cell lysate) in the presence and absence of the test inhibitor.[17] Cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), and the fluorescence intensity is measured over time.[18][19]

Detailed Methodology:

-

Sample Preparation:

-

Purified 20S Proteasome: Dilute purified 20S proteasome to the desired concentration in assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl).

-

Cell Lysate:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100) on ice for 30 minutes.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[20]

-

Collect the supernatant containing the proteasomes. Determine the protein concentration using a standard method like the BCA assay.[17]

-

-

-

Assay Procedure (96-well plate format):

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a black, flat-bottom 96-well plate, add a small volume of the diluted inhibitor or vehicle control to the appropriate wells.

-

Add the proteasome sample (purified enzyme or cell lysate) to each well.

-

Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 10-100 µM) to all wells to initiate the reaction.[20]

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em 350-380/440-460 nm for AMC) kinetically over a period of 30-60 minutes.[18][21]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Normalize the rates to the vehicle control.

-

Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.

Principle: Various methods can be used, such as the MTT or MTS assay, which measures the metabolic activity of viable cells, or ATP-based assays like CellTiter-Glo, which quantify the amount of ATP present in living cells.[16][22][23]

Detailed Methodology (using a tetrazolium salt-based assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with a serial dilution of the 20S proteasome inhibitor for a specified period (e.g., 24, 48, or 72 hours).[22]

-

Reagent Addition: Add the tetrazolium salt reagent (e.g., MTS or WST-1) to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 or GI50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect the induction of apoptosis by analyzing the expression and cleavage of key apoptotic proteins.[24]

Principle: Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the activation of caspases, which in turn cleave specific substrates like PARP.[25][26] Western blotting allows for the detection of these molecular events.

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the proteasome inhibitor at various concentrations and for different time points.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key apoptosis markers, such as:

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[24]

-

-

Data Analysis: Analyze the intensity of the protein bands to determine the changes in protein expression and cleavage upon inhibitor treatment.

Signaling Pathways and Visualization

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is tightly regulated by the proteasome.[28] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[29] Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[28] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.[29] Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation and promoting apoptosis.[8][28]

Caption: NF-κB signaling pathway and its inhibition by 20S proteasome inhibitors.

Apoptosis Pathway